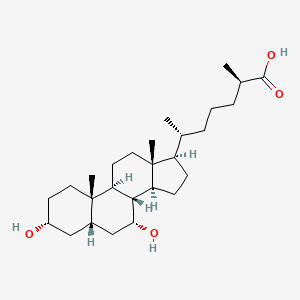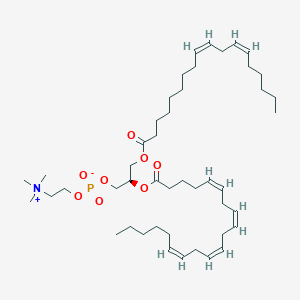![molecular formula C10H11N4O12P2-3 B1261522 5'-O-[(phosphonatooxy)phosphinato]xanthosine](/img/structure/B1261522.png)
5'-O-[(phosphonatooxy)phosphinato]xanthosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
XDP(3-) is trianion of xanthosine 5'-diphosphate arising from deprotonation of all three OH groups of the diphosphate. It is an organophosphate oxoanion and a xanthosine 5'-phosphate. It is a conjugate base of a XDP.
Applications De Recherche Scientifique
Metal Ion-Binding Properties
5'-O-[(phosphonatooxy)phosphinato]xanthosine, as a derivative of xanthosine 5'-monophosphate (XMP), exhibits unique acid-base and metal ion-binding properties. In physiological pH, it predominantly exists in a negatively charged state, binding strongly to metal ions such as Co(2+), Ni(2+), Cu(2+), Zn(2+), and Cd(2+). This metal-binding capacity suggests potential applications in studying metal-nucleotide interactions and possibly in developing metal-based drugs (Sigel, Operschall, & Griesser, 2009).
Synthesis and Reactivity
The synthesis and reactivity of various this compound derivatives have been extensively researched. These derivatives are synthesized using specific redox reactions and show unique properties depending on the substituents used in the alkylidene chain. Such studies are crucial for understanding the chemical behavior of these compounds and for exploring their potential uses in biochemical and pharmaceutical applications (Endová, Masojídková, Buděšínský, & Rosenberg, 1998).
Pharmaceutical Applications
Research into the pharmaceutical applications of this compound derivatives has been significant. Studies have focused on synthesizing various analogues and testing them for activities like enzyme inhibition and cellular toxicity. This area of research is pivotal for the development of new therapeutic agents and for understanding the molecular mechanisms of existing drugs (Chen, Wiemer, Hohl, & Wiemer, 2002).
Antiviral Evaluation
Some derivatives of this compound have been evaluated for their antiviral properties, particularly against human immunodeficiency virus (HIV). While certain derivatives did not exhibit significant antiviral activity, the studies contribute to a better understanding of the chemical and enzymatic stability of these compounds, paving the way for the development of more effective antiviral agents (Barral et al., 2006).
Enzyme Inhibition Studies
This compound derivatives have been used to study enzyme inhibition, particularly in the context of GTP-binding proteins. These studies are crucial for understanding the molecular basis of diseases and for the development of new therapeutic strategies targeting specific enzymes (Yanachkov, Pan, Wessling-Resnick, & Wright, 1997).
Structural and Infrared Studies
Structural and infrared studies of this compound complexes with metals like Pt(II), Cu(II), and Mg(II) have been conducted. These studies offer insights into the binding modes and interactions of these complexes, which can have implications in areas like drug design and material science (Scherer, Tajmir-Riahi, & Theophanides, 1984).
Propriétés
Formule moléculaire |
C10H11N4O12P2-3 |
|---|---|
Poids moléculaire |
441.16 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H14N4O12P2/c15-5-3(1-24-28(22,23)26-27(19,20)21)25-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17/h2-3,5-6,9,15-16H,1H2,(H,22,23)(H2,19,20,21)(H2,12,13,17,18)/p-3/t3-,5-,6-,9-/m1/s1 |
Clé InChI |
YMOPVQQBWLGDOD-UUOKFMHZSA-K |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)NC2=O |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)NC2=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



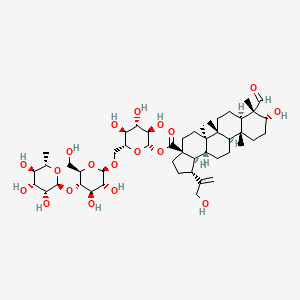
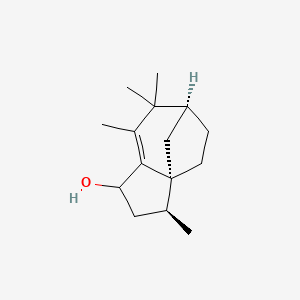
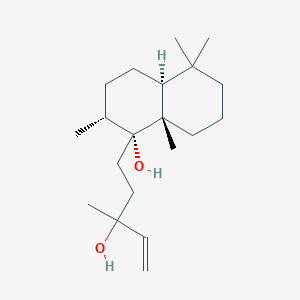
![5-Iodo-6-[(2-iminoimidazolidine-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1261445.png)
![2-Fluoro-4-[5-(3-hydroxyphenyl)-2-thienyl]phenol](/img/structure/B1261447.png)
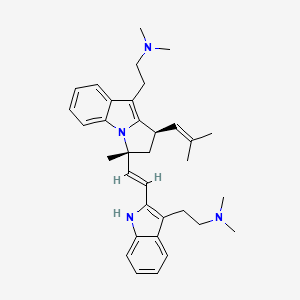
![1-[18F]fluoro-3,6-dioxatetracosane](/img/structure/B1261450.png)
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-hydroxy-3-methoxybenzohydrazide](/img/structure/B1261452.png)
![TG(16:1(9Z)/16:1(9Z)/18:1(9Z))[iso3]](/img/structure/B1261453.png)
![N-[(1S)-2-hydroxy-1-phenylethyl]-N-(3-methylbut-2-enyl)-3-phenyl-2-propynamide](/img/structure/B1261454.png)
![(15R)-13-[(2-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261455.png)
